molecular formula C8H7Cl2N3O2 B2738339 N-(2,4-dichlorophenyl)-2-hydrazino-2-oxoacetamide CAS No. 53117-31-0

N-(2,4-dichlorophenyl)-2-hydrazino-2-oxoacetamide

Cat. No.: B2738339
CAS No.: 53117-31-0
M. Wt: 248.06
InChI Key: GUSHQHASWHZVMZ-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-hydrazino-2-oxoacetamide is a hydrazino-oxoacetamide derivative characterized by a dichlorophenyl group at the N-terminus and a hydrazino-oxoacetamide backbone. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between cyanoacetanilides and diazonium salts under controlled conditions .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3O2/c9-4-1-2-6(5(10)3-4)12-7(14)8(15)13-11/h1-3H,11H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSHQHASWHZVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often require a solvent such as ethanol or dimethylformamide and a catalyst like pyridine to facilitate the reaction. The process can be summarized as follows:

    Step 1: Reaction of 2,4-dichlorophenylhydrazine with ethyl oxalyl chloride in the presence of pyridine.

    Step 2: Hydrolysis of the resulting intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-hydrazino-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-hydrazino-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-hydrazino-2-oxoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hydrazino-Oxoacetamides with Aromatic Substitutions

  • Compound 13a (2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide): Features a 4-methylphenyl group, enhancing lipophilicity compared to the dichlorophenyl analogue.
  • Compound 13b (2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide): The methoxy group increases electron density, altering reactivity in electrophilic substitutions. Melting point (274°C) is lower than the dichlorophenyl derivative, suggesting reduced crystallinity due to steric effects .

Table 1: Key Structural and Physical Properties

Compound Substituents Melting Point (°C) Key Spectral Features (IR, $ ^1H $-NMR)
Target Compound 2,4-Dichlorophenyl Not Reported Expected C=O (1660–1680 cm$ ^{-1} $), NH (3180–3325 cm$ ^{-1} $)
13a 4-Methylphenyl, sulfamoyl 288 C≡N (2214 cm$ ^{-1} $), ArH (7.2–7.9 ppm)
13b 4-Methoxyphenyl, sulfamoyl 274 OCH$ _3 $ (3.77 ppm), C=O (1662 cm$ ^{-1} $)
CID 9639466 4-Chloro-3-nitrophenyl Not Reported NO$ _2 $ (1520 cm$ ^{-1} $), C=O (1680 cm$ ^{-1} $)

Dichlorophenyl-Containing Analogues

  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Crystal structure analysis revealed dihedral angles (44.5°–77.5°) between dichlorophenyl and pyrazolyl rings, influencing conformational flexibility .

Physicochemical and Spectroscopic Comparisons

  • Solubility : The sulfamoyl group in 13a–b improves aqueous solubility compared to the target compound, which lacks polar substituents .
  • Hydrogen Bonding: Compounds like CID 9633401 (N-(4-ethylphenyl)-2-(2-methoxybenzylidene)hydrazinoacetamide) exhibit intramolecular C—H⋯O interactions, while the target compound’s hydrazino group may form intermolecular N—H⋯O bonds .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in CID 9639466) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions compared to the dichlorophenyl variant .

Biological Activity

N-(2,4-Dichlorophenyl)-2-hydrazino-2-oxoacetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_{9}H8_{8}Cl2_{2}N4_{4}O, with a molecular weight of approximately 248.09 g/mol. The compound features a dichlorophenyl group attached to a hydrazine moiety and an oxoacetamide functional group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Hydrazine Component : The reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate.
  • Acylation : The hydrazine derivative is then acylated using an appropriate acyl chloride or anhydride to form the oxoacetamide structure.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial properties, this compound has been tested for antifungal activity against several Candida species. Preliminary results indicated that it exhibits moderate antifungal activity:

Candida Species Percent Inhibition at 400 µg/mL
Candida albicans50%
Candida tropicalis45%
Candida krusei30%

These findings suggest that the presence of the dichlorophenyl group may enhance its antifungal efficacy.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It may also disrupt the integrity of microbial membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can help in optimizing its biological activity. Variations in substituents on the phenyl ring and modifications to the hydrazine moiety have been explored:

Compound Variant Biological Activity
N-(3-Chloro-phenyl)-2-hydrazino-2-oxoacetamideIncreased antibacterial potency
N-(4-Methoxyphenyl)-2-hydrazino-2-oxoacetamideReduced antifungal activity

These variations highlight the importance of specific functional groups in modulating the compound's biological effects.

Case Studies and Research Findings

  • Neuroprotective Properties : A study demonstrated that derivatives of hydrazino compounds exhibited neuroprotective effects by inhibiting oxidative stress pathways in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
  • Anticancer Activity : Research has indicated that similar hydrazones can induce apoptosis in cancer cells through activation of caspase pathways. Further studies on this compound could reveal similar effects.
  • In Vivo Studies : Animal models treated with this compound showed reduced bacterial load in infections caused by resistant strains, indicating its potential as a therapeutic agent.

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